molecular formula C17H15Cl2NO4S B299634 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole

4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole

Cat. No. B299634
M. Wt: 400.3 g/mol
InChI Key: FGRLQKBGPDXDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole, also known as TMB-4, is a benzoxazole derivative that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various applications, including as an anticancer agent, an antioxidant, and a potential treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole is not fully understood, but it is believed to involve the inhibition of oxidative stress and the induction of apoptosis in cancer cells. 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole has also been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole has been shown to have several biochemical and physiological effects, including antioxidant activity, induction of apoptosis in cancer cells, and neuroprotective effects. 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole has also been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole is its potent antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole also has potential as an anticancer agent and as a treatment for neurodegenerative diseases. However, one limitation of 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications. Additionally, further studies are needed to determine the safety and efficacy of 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole in humans.

Future Directions

There are several potential future directions for the study of 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole. One area of research could be the optimization of the synthesis method for 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole, in order to improve the yield and purity of the compound. Another area of research could be the elucidation of the mechanism of action of 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole, in order to better understand its potential use in various applications. Further studies are also needed to determine the safety and efficacy of 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole in humans, in order to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole involves several steps, including the reaction of 3,4,5-trimethoxybenzyl chloride with sodium sulfide to form the corresponding thiol. This thiol is then reacted with 4,6-dichloro-2-aminobenzoxazole in the presence of a base to form 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole. The purity of the compound can be improved through recrystallization and other purification methods.

Scientific Research Applications

4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole has been studied for its potential use in various scientific research applications. One study found that 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole has potent antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. Another study showed that 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole has potential as an anticancer agent, as it was found to induce apoptosis in cancer cells. 4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole has also been studied for its potential use in the treatment of neurodegenerative diseases, as it was found to have neuroprotective effects in a mouse model of Alzheimer's disease.

properties

Product Name

4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole

Molecular Formula

C17H15Cl2NO4S

Molecular Weight

400.3 g/mol

IUPAC Name

4,6-dichloro-2-[(3,4,5-trimethoxyphenyl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C17H15Cl2NO4S/c1-21-13-4-9(5-14(22-2)16(13)23-3)8-25-17-20-15-11(19)6-10(18)7-12(15)24-17/h4-7H,8H2,1-3H3

InChI Key

FGRLQKBGPDXDAE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CSC2=NC3=C(C=C(C=C3O2)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CSC2=NC3=C(O2)C=C(C=C3Cl)Cl

Origin of Product

United States

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